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Compound of Interest

Compound Name: 4-Chloro-5-methoxy-1H-indole

Cat. No.: B042837 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for 4-Chloro-5-methoxy-1H-indole is not readily

available in publicly accessible databases. This guide provides predicted mass spectrometry

data for the target compound and, for illustrative purposes, experimental data for the closely

related analogue, 4-methoxy-1H-indole. General experimental protocols for the acquisition of

such data are also detailed.

Introduction
4-Chloro-5-methoxy-1H-indole is a substituted indole derivative. The indole scaffold is a core

structural motif in numerous pharmacologically active compounds. Spectroscopic analysis is

crucial for the unambiguous identification and characterization of such molecules, ensuring

their purity and structural integrity during the drug discovery and development process. This

technical guide outlines the expected spectroscopic properties of 4-Chloro-5-methoxy-1H-
indole and provides standardized methodologies for their determination.

Predicted Mass Spectrometry Data for 4-Chloro-5-
methoxy-1H-indole
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular

weight and elemental composition of a compound. The predicted mass spectral data for 4-
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Chloro-5-methoxy-1H-indole (Molecular Formula: C₉H₈ClNO) suggests the following mass-

to-charge ratios (m/z) for various adducts.[1]

Adduct Predicted m/z

[M+H]⁺ 182.03671

[M+Na]⁺ 204.01865

[M-H]⁻ 180.02215

[M+NH₄]⁺ 199.06325

[M+K]⁺ 219.99259

[M]⁺ 181.02888

[M]⁻ 181.02998

Illustrative Spectroscopic Data: 4-methoxy-1H-
indole
To provide a reference for the expected spectral features of a methoxy-substituted indole, the

experimental data for 4-methoxy-1H-indole is presented below. It is important to note that the

presence of the chloro-substituent at the 4-position in the target molecule will induce notable

changes in the chemical shifts, particularly for the aromatic protons and carbons.

¹H NMR Data of 4-methoxy-1H-indole
The ¹H Nuclear Magnetic Resonance (NMR) spectrum provides information about the chemical

environment of hydrogen atoms in a molecule.

Solvent: CDCl₃ Frequency: 400 MHz
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Chemical Shift (ppm) Multiplicity Assignment

8.07 br s N-H

7.11 t H-6

7.04 dd H-2

6.98 d H-7

6.65 d H-5

6.52 dd H-3

3.94 s -OCH₃

Data sourced from ChemicalBook.

¹³C NMR Data of 4-methoxy-1H-indole
The ¹³C NMR spectrum provides information about the carbon framework of a molecule.

Solvent: Not specified

Chemical Shift (ppm) Assignment

153.1 C-4

138.1 C-7a

123.8 C-2

122.9 C-6

118.8 C-3a

104.2 C-7

100.1 C-5

99.8 C-3

55.4 -OCH₃
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Data sourced from PubChem.

IR Data of 4-methoxy-1H-indole
Infrared (IR) spectroscopy identifies functional groups in a molecule based on the absorption of

infrared radiation.

Wavenumber (cm⁻¹) Interpretation

~3400 N-H stretch

~3100-3000 Aromatic C-H stretch

~2950-2850 Aliphatic C-H stretch (-OCH₃)

~1600-1450 Aromatic C=C stretch

~1250 C-O stretch (aryl ether)

Characteristic absorption ranges for indole and methoxy functionalities.

Experimental Protocols
The following sections detail standardized procedures for acquiring spectroscopic data for

indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 5-10 mg of the solid sample of the indole derivative.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean, dry vial.

Transfer the solution into a standard 5 mm NMR tube.

¹H NMR Acquisition (400 MHz Spectrometer):

Pulse Program: Standard single-pulse experiment (e.g., zg30).
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Number of Scans: 16-32.

Relaxation Delay: 1.0 seconds.

Spectral Width: -2 to 12 ppm.

Temperature: 298 K.

Referencing: The residual solvent peak is used as an internal standard (e.g., CDCl₃ at 7.26

ppm).

¹³C NMR Acquisition (100 MHz Spectrometer):

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2.0 seconds.

Spectral Width: 0 to 220 ppm.

Temperature: 298 K.

Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method:

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent

like isopropanol.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage

of the crystal surface.

Apply pressure using the instrument's anvil to ensure good contact between the sample and

the crystal.
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Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹

with a resolution of 4 cm⁻¹.

Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)
Electrospray Ionization (ESI) Method:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow

rate of 5-10 µL/min.

Acquire the mass spectrum in both positive and negative ion modes.

Typical ESI source parameters:

Capillary Voltage: 3-4 kV

Cone Voltage: 20-40 V

Source Temperature: 120-150 °C

Desolvation Temperature: 300-400 °C

Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range

appropriate for the expected molecular weight (e.g., m/z 50-500).

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound like 4-Chloro-5-methoxy-1H-indole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. PubChemLite - 4-chloro-5-methoxy-1h-indole (C9H8ClNO) [pubchemlite.lcsb.uni.lu]

To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloro-5-methoxy-1H-indole:
A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b042837?utm_src=pdf-body-img
https://www.benchchem.com/product/b042837?utm_src=pdf-custom-synthesis
https://pubchemlite.lcsb.uni.lu/e/compound/23373098
https://www.benchchem.com/product/b042837#4-chloro-5-methoxy-1h-indole-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b042837#4-chloro-5-methoxy-1h-indole-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b042837#4-chloro-5-methoxy-1h-indole-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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